1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one

Physicochemical profiling Lead-likeness Synthetic intermediate selection

1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one (CAS 1010836-32-4) is a dichlorinated, partially saturated pyrido[4,3-d]pyrimidine bearing an N‑acetyl substituent. This bicyclic heterocycle is listed by multiple commercial suppliers as a research-grade building block with catalogued purity ≥ 95 %.

Molecular Formula C9H9Cl2N3O
Molecular Weight 246.09 g/mol
Cat. No. B13015473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one
Molecular FormulaC9H9Cl2N3O
Molecular Weight246.09 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C9H9Cl2N3O/c1-5(15)14-3-2-7-6(4-14)8(10)13-9(11)12-7/h2-4H2,1H3
InChIKeyYJOWYCBVHSYMRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview of 1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one (CAS 1010836-32-4)


1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one (CAS 1010836-32-4) is a dichlorinated, partially saturated pyrido[4,3-d]pyrimidine bearing an N‑acetyl substituent . This bicyclic heterocycle is listed by multiple commercial suppliers as a research-grade building block with catalogued purity ≥ 95 % . Its core scaffold—the 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine nucleus—has been patented extensively as a key intermediate for kinase inhibitors, including PDK1, Wee‑1, mTOR, and KRAS G12D inhibitors [1][2], making the acetyl-protected form a strategically positioned entry point for parallel medicinal chemistry campaigns.

Why In-Class Pyrido[4,3-d]pyrimidine Building Blocks Cannot Be Interchanged with 1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one Without Risk


Even among close pyrido[4,3-d]pyrimidine analogs, minor structural differences strongly modulate reactivity and downstream synthetic utility. The target compound’s 7,8-dihydro saturation and N‑acetyl group create a unique electronic and steric environment that dictates regioselectivity in subsequent nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed coupling steps [1]. Related 2,4-dichloro scaffolds that lack the N‑acetyl group (e.g., CAS 1215074-43-3) or employ a Boc protecting group (e.g., CAS 635698-56-5) exhibit different solubility profiles and amine‑deprotection requirements, which can derail telescoped synthetic sequences and alter impurity profiles in GMP campaigns [1]. Procurement without understanding these differences risks failed coupling reactions, unanticipated by‑product formation, and costly re‑optimization of established medicinal chemistry routes.

Quantitative Differentiation Evidence for 1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one Versus Closest Analogs


Molecular Weight and cLogP Differentiation Against the N‑Boc Protected Intermediate

For fragment-based or lead-like library design, the N‑acetyl compound (MW 246.09 Da) offers a substantial molecular weight reduction of 58 Da compared with the frequently used N‑Boc protected analogue tert‑butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (MW 304.17 Da) . This 19 % reduction in mass, accompanied by a lower calculated logP (approx. 1.5 vs. 2.8 for the N‑Boc compound), places the target compound squarely in preferred lead-like chemical space (MW ≤ 300 Da; cLogP ≤ 3), whereas the N‑Boc analog exceeds the commonly accepted cLogP cut-off for fragment libraries [1].

Physicochemical profiling Lead-likeness Synthetic intermediate selection

Amide Rotamer Restriction vs. Unsubstituted or Boc-Protected Analogs in SNAr Regioselectivity

In multi‑halogenated pyrido[4,3-d]pyrimidine systems, the N‑substituent strongly influences the relative reactivity of the 2‑ vs. 4‑chloro positions. The N‑acetyl group restricts rotation around the amide bond at the 6‑position, creating a steric and electronic environment that favors SNAr at the 4‑position of the pyrimidine ring, whereas the more flexible N‑Boc analog often exhibits competing reactivity at both the 2‑ and 4‑positions [1]. In a systematic study of regioselective SNAr on 5,7‑dihalo‑pyrido[4,3-d]pyrimidine scaffolds, N‑alkyl/amide substitution patterns shifted the 4‑chloro:2‑chloro reactivity ratio by factors of 2–5‑fold [1]. This predicts consistently higher yields of the desired 4‑substituted mono‑adduct when using the N‑acetyl derivative compared with the unsubstituted or N‑Boc precursors.

Regioselectivity SNAr Protecting group strategy Medicinal chemistry

CYP51 Inhibitory Potency of 2,4-Dichloro-pyrido[4,3-d]pyrimidine Class and Implications for the Acetyl Derivative

Thirty-four novel pyrido[4,3-d]pyrimidine analogs were recently evaluated as sterol 14α‑demethylase (CYP51) inhibitors, with the most potent compounds achieving IC50 values of 0.219–0.802 μg/mL against the purified enzyme, outperforming the commercial triazole fungicide epoxiconazole (IC50 = 0.860 μg/mL) [1]. While the specific 6‑acetyl compound was not among the 34 directly tested, the 2,4‑dichloro‑7,8‑dihydro substitution pattern was a common feature of the lowest‑IC50 members (compounds 2l, 2m, 4f, 4g), indicating that this halogenation pattern is pharmacophorically privileged for CYP51 engagement. The target compound therefore represents a logical scaffold for focused CYP51 inhibitor optimization [1].

Sterol 14α-demethylase CYP51 Fungicide IC50

Patent Coverage as a KRAS Inhibitor Intermediate: Commercial Relevance vs. Non-Halogenated or Non-Acetyl Analogs

The 2,4-dichloro-6‑acetyl-7,8-dihydropyrido[4,3-d]pyrimidine core appears explicitly or implicitly in the Markush structures of at least three major patent families covering KRAS inhibitors (Pfizer WO2024222837, 2024; KRAS G12D inhibitor series CN119630676, 2023; and multi‑kinase inhibitor US8383635, 2013) [1][2][3]. In contrast, non‑halogenated 7,8‑dihydropyrido[4,3-d]pyrimidines and 5‑oxo‑substituted analogs are predominantly covered in earlier, more crowded IP space, offering less freedom‑to‑operate opportunity. The N‑acetyl compound’s presence in recently filed (2023–2024) KRAS patent applications signals contemporary industrial relevance that is not shared by many older, more heavily patented scaffold variants [1][2].

KRAS inhibitor Patent intermediate Oncology Chemical sourcing

Procurement-Driven Application Scenarios for 1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one


Parallel Synthesis of Kinase-Focused Compound Libraries via Regioselective SNAr

Medicinal chemistry teams requiring a 2,4-dichlorinated pyrido[4,3-d]pyrimidine core with a built‑in amide protecting group will benefit from the target compound’s predicted 4‑position regioselectivity in SNAr amination [1]. This enables parallel library synthesis with fewer regioisomer by‑products, reducing purification burden and accelerating hit‑to‑lead timelines. The N‑acetyl group also eliminates the need for a separate amine‑protection step that would be required with the unprotected 2,4‑dichloro‑7,8‑dihydropyrido[4,3-d]pyrimidine scaffold.

Fragment Elaboration for CYP51 Antifungal Lead Optimization

Building on the demonstrated CYP51 inhibitory activity of closely related 2,4-dichloro‑7,8‑dihydropyrido[4,3-d]pyrimidine analogs (class‑leading IC50 = 0.219 μg/mL vs. epoxiconazole at 0.860 μg/mL) [2], the target compound serves as a fragment‑sized entry point (MW 246.09 Da, cLogP ≈ 1.5) for structure‑guided optimization of agricultural fungicides or anti‑fungal therapeutics. Its lead‑like physicochemical profile supports efficient fragment growth with maintained ligand efficiency.

Late-Stage Functionalization in KRAS G12D Inhibitor Development Programs

The compound’s appearance in recent (2023–2024) KRAS G12D inhibitor patent filings [3][4] positions it as a sourcing‑relevant intermediate for programs targeting the most prevalent KRAS mutation in pancreatic and colorectal cancers. Procurement of this pre‑acetylated building block enables direct entry into the patent‑disclosed synthetic routes without requiring an in‑house acetylation step, which can be problematic due to competing reactivity at the 2‑ and 4‑chloro positions.

Impurity‑Profile‑Controlled GMP Intermediate Sourcing

For development‑stage projects transitioning from medicinal chemistry to GMP manufacturing, the target compound’s commercial availability at ≥95 % purity with full analytical characterization (NMR, HPLC, MS) provides a defined impurity baseline. In contrast, custom synthesis of the N‑Boc analog (CAS 635698-56-5) or the 5‑oxo derivative (CAS 1393572-20-7) typically requires additional in‑house purification and analytical method development, adding 4–8 weeks to procurement timelines .

Quote Request

Request a Quote for 1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.